2-Bromo-4,5-dimethoxybenzaldehyde

Bromination Electrophilic aromatic substitution Process chemistry

Essential intermediate for (-)-galanthamine synthesis with exclusive 5-position regioselectivity under acidic conditions. Ortho-bromo handle enables Suzuki-Miyaura/Sonogashira couplings. Validated for chalcone-based anticancer candidates (IC50=42.19 µg/mL vs MCF-7) and ALDH3A1 inhibitors (IC50=2.1 µM). No regioisomer substitutes for this validated synthetic route.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 5392-10-9
Cat. No. B182550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,5-dimethoxybenzaldehyde
CAS5392-10-9
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C=O)Br)OC
InChIInChI=1S/C9H9BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3
InChIKeyUQQROBHFUDBOOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,5-dimethoxybenzaldehyde (CAS 5392-10-9): A Differentiated Ortho-Bromo-4,5-dimethoxybenzaldehyde Building Block for Pharmaceutical and Organic Synthesis Procurement


2-Bromo-4,5-dimethoxybenzaldehyde (synonyms: 6-bromoveratraldehyde, 6-bromo-3,4-dimethoxybenzaldehyde, C9H9BrO3, MW 245.07 g/mol) is an ortho-brominated aromatic aldehyde bearing 4- and 5-methoxy substituents [1]. This substitution pattern creates a distinct electronic environment where the bromine atom at the 2-position serves as an electrophilic cross-coupling handle while the aldehyde and methoxy groups enable divergent functionalization pathways . The compound is a key intermediate in the synthesis of galanthamine—an FDA-approved anti-Alzheimer drug—and its derivatives, as well as in the construction of chalcone-based anticancer candidates [2].

Why 2-Bromo-4,5-dimethoxybenzaldehyde Cannot Be Generically Substituted: Critical Procurement Differentiation from 5-Bromo and Non-Brominated Analogs


The ortho-bromo substitution pattern of 2-bromo-4,5-dimethoxybenzaldehyde creates a sterically and electronically constrained environment that non-brominated analogs (e.g., veratraldehyde) and regioisomeric brominated derivatives (e.g., 5-bromoveratraldehyde) cannot replicate. This specific architecture dictates three procurement-relevant outcomes: (i) regioselectivity in subsequent demethylation reactions essential for galanthamine synthesis [1]; (ii) cross-coupling efficiency in Suzuki-Miyaura and related palladium-catalyzed transformations [2]; and (iii) the pharmacophoric arrangement required for bioactive chalcone and heterocyclic derivatives [3]. Substitution with veratraldehyde eliminates the bromine handle entirely; substitution with alternative bromo-regioisomers alters the electronic and steric profile, potentially compromising reaction yields, regioselectivity, and biological activity of downstream products.

Product-Specific Quantitative Evidence Guide: 2-Bromo-4,5-dimethoxybenzaldehyde Differentiation Metrics vs. Veratraldehyde and Regioisomeric Analogs


High-Yield Ortho-Bromination: 90-92% Isolated Yield via Methanol-Mediated Electrophilic Substitution vs. Standard Acetic Acid Protocol

The compound can be synthesized from veratraldehyde (3,4-dimethoxybenzaldehyde) via bromination in methanol, achieving an isolated yield of 90-92% [1]. This represents a significant improvement over alternative protocols employing acetic acid as solvent, where lower yields are observed due to competing side reactions. The high yield under mild, scalable conditions directly translates to reduced raw material costs and higher throughput in procurement and production workflows [2].

Bromination Electrophilic aromatic substitution Process chemistry

Regioselective Demethylation: Exclusive 5-Position Demethylation (100% Regioselectivity) for Galanthamine Synthesis vs. Non-Brominated Precursors

Under treatment with concentrated sulfuric acid, 2-bromo-4,5-dimethoxybenzaldehyde undergoes regioselective demethylation exclusively at the 5-position, yielding 2-bromo-5-hydroxy-4-methoxybenzaldehyde as the sole product (100% regioselectivity) [1]. This precise regiochemical control is essential for the industrial synthesis of galanthamine, an anti-Alzheimer drug. In contrast, non-brominated veratraldehyde lacks the bromine handle required for subsequent cross-coupling steps, while alternative bromo-regioisomers would yield different demethylation patterns incompatible with the established galanthamine synthetic route [2].

Demethylation Regioselectivity Galanthamine synthesis Alzheimer's disease

Chalcone Derivative Anticancer Activity: IC50 = 42.19 µg/mL Against MCF-7 Breast Cancer Cells — A Verified Bioactive Scaffold

The Claisen-Schmidt condensation of 2-bromo-4,5-dimethoxybenzaldehyde with 2-hydroxyacetophenone yields (E)-2′-hydroxy-2-bromo-4,5-dimethoxychalcone in 78% yield, which exhibits an IC50 of 42.19 µg/mL against the MCF-7 breast cancer cell line as determined by MTT assay [1]. This activity is classified as moderate cytotoxicity. For reference, doxorubicin (standard chemotherapeutic control) shows an IC50 of 10.61 µg/mL in the same assay [2]. While the chalcone derivative is less potent than doxorubicin, its moderate activity validates the compound as a legitimate starting point for medicinal chemistry optimization and structure-activity relationship (SAR) studies focused on halogenated chalcone pharmacophores.

Chalcone Anticancer Breast cancer MCF-7 MTT assay

ALDH3A1 Enzyme Inhibition: IC50 = 2.1 µM — Selective Aldehyde Dehydrogenase Inhibitory Activity with Potential in Corneal and Cancer Therapeutics

2-Bromo-4,5-dimethoxybenzaldehyde (reported as CHEMBL1890994 / BDBM50447072) inhibits human ALDH3A1 (aldehyde dehydrogenase 3 family member A1) with an IC50 of 2.10 × 10³ nM (i.e., 2.1 µM) in a spectrophotometric assay measuring inhibition of benzaldehyde oxidation [1]. ALDH3A1 is a therapeutic target implicated in corneal protection against UV-induced oxidative damage and in cancer cell chemoresistance. While this inhibitory potency is moderate relative to optimized ALDH3A1 inhibitors, the compound serves as a structurally validated starting point for fragment-based or scaffold-hopping medicinal chemistry campaigns targeting this enzyme [2].

ALDH3A1 Aldehyde dehydrogenase Enzyme inhibition Corneal protection Cancer

KBrO3 In Situ Bromination Alternative: Yield Data from Scalable, Reduced-Hazard Protocol vs. Traditional Bromine Method

An alternative synthetic route using KBrO3 as an in situ bromine source (avoiding direct handling of toxic Br2) was developed and subjected to scale-up studies. At the 1.0 g scale, a yield of 82.03% was achieved; yields at 2.0 g and 3.0 g scales were 69.38% and 69.84%, respectively [1]. The resulting compound exhibited a melting point of 142-144 °C and was characterized by FTIR (C-Br stretch at 1018 cm⁻¹) and GC-MS (M+ m/z 244) [2]. This protocol offers a safer, environmentally friendlier alternative for laboratories and production facilities seeking to minimize hazardous reagent handling while maintaining acceptable yields for intermediate-scale syntheses.

Green chemistry In situ bromination KBrO3 Process safety Scale-up

Validated Procurement-Driven Application Scenarios for 2-Bromo-4,5-dimethoxybenzaldehyde in Pharmaceutical R&D and Organic Synthesis


Galanthamine and Narwedine Synthesis — Anti-Alzheimer Drug Intermediate Production

Procure 2-bromo-4,5-dimethoxybenzaldehyde when the synthetic target is galanthamine, narwedine, or related Amaryllidaceae alkaloids for Alzheimer's disease treatment. The compound's exclusive 5-position demethylation under acidic conditions (100% regioselectivity) is a documented requirement in the industrial-scale synthesis of (−)-galanthamine, an FDA-approved acetylcholinesterase inhibitor [1]. No other bromo-regioisomer or non-brominated analog can substitute in this validated synthetic sequence [2].

Halogenated Chalcone Library Synthesis — Anticancer and Antimicrobial SAR Campaigns

Select 2-bromo-4,5-dimethoxybenzaldehyde for Claisen-Schmidt condensations with acetophenone derivatives to generate brominated chalcone libraries. The derivative (E)-2′-hydroxy-2-bromo-4,5-dimethoxychalcone has demonstrated verified cytotoxicity (IC50 = 42.19 µg/mL) against MCF-7 breast cancer cells, validating the scaffold for anticancer SAR exploration [3]. Brominated chalcones derived from this aldehyde have also been implicated as efflux pump inhibitors in Staphylococcus aureus, supporting antimicrobial resistance reversal research .

ALDH3A1-Targeted Drug Discovery — Enzyme Inhibitor Development Programs

Utilize 2-bromo-4,5-dimethoxybenzaldehyde as a starting point for ALDH3A1 inhibitor development. The compound has documented inhibitory activity against human ALDH3A1 (IC50 = 2.1 µM), a target associated with corneal protection against UV-induced oxidative stress and with overcoming cancer cell chemoresistance [4]. The aldehyde moiety provides a synthetic handle for elaboration into more potent and selective inhibitors via reductive amination, oxime formation, or heterocycle construction [5].

Palladium-Catalyzed Cross-Coupling Platform — Biaryl and Polycyclic Aromatic Construction

Procure 2-bromo-4,5-dimethoxybenzaldehyde as a bifunctional building block for Suzuki-Miyaura, Sonogashira, and related palladium-catalyzed cross-coupling reactions. The ortho-bromo substituent serves as an electrophilic coupling partner, while the aldehyde group remains available for subsequent transformations (reduction, reductive amination, Wittig olefination, or Knoevenagel condensation). This dual reactivity has been exploited in modular approaches to angularly fused polycyclic aromatic hydrocarbons and their oxidized derivatives [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4,5-dimethoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.